molecular formula C19H22O2 B8229209 4-Methyl-2-(4-pentylphenyl)benzoic acid

4-Methyl-2-(4-pentylphenyl)benzoic acid

Cat. No.: B8229209
M. Wt: 282.4 g/mol
InChI Key: FYROFMNUESXCTB-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-pentylphenyl)benzoic Acid is a high-purity organic compound offered for research and development purposes. This benzoic acid derivative is of significant interest in the field of advanced materials, particularly in the design and synthesis of liquid crystal systems . Compounds with similar structural motifs, featuring a biphenyl core with alkyl and carboxylic acid substituents, are extensively studied for their optical properties and self-organizing behavior in nematic phases, which are crucial for modern display technologies such as liquid crystal displays (LCDs) . The carboxylic acid functional group provides a versatile handle for further chemical modification, including esterification, allowing researchers to fine-tune the physical and electronic properties of the resulting molecules for specific applications in organic electronics and photonics . As a research chemical, this product is strictly for use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-methyl-2-(4-pentylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-3-4-5-6-15-8-10-16(11-9-15)18-13-14(2)7-12-17(18)19(20)21/h7-13H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYROFMNUESXCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 4-methyl-2-(4-pentylphenyl)benzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity Synthesis Method References
This compound C₁₉H₂₂O₂ 282.38 2-(4-pentylphenyl), 4-methyl Not reported Not specified N/A
2-(4-Methylphenyl)benzoic acid C₁₄H₁₂O₂ 212.24 2-(4-methylphenyl) Potential anti-inflammatory Ullmann reaction
4-Methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid C₁₅H₁₁F₃O₂ 280.25 2-(4-CF₃-phenyl), 4-methyl Not reported Not specified
ONO-RS-082 (4-Chloro-2-[[1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]-benzoic acid) C₂₁H₂₂ClNO₃ 371.86 4-pentylphenyl, amide, chloro PLA2 inhibitor Amide coupling
3-Methyl-2-(4-methylphenoxy)benzoic acid C₁₅H₁₄O₃ 242.27 2-(4-methylphenoxy), 3-methyl Solid-state studies Ullmann reaction

Key Observations

Substituent Effects: Pentyl Chain: The extended alkyl chain in the target compound increases hydrophobicity compared to shorter substituents (e.g., methyl in or trifluoromethyl in ). This may enhance lipid bilayer penetration, making it advantageous for drug delivery . Phenoxy Linkage: highlights that ether-linked substituents (e.g., 4-methylphenoxy) enable conformational flexibility, influencing solid-state dimerization via hydrogen bonds .

Biological Activity: Anti-inflammatory Potential: 2-Phenoxybenzoic acid analogs () exhibit anti-inflammatory properties, suggesting that substitution patterns on the benzoic acid scaffold are critical for activity. Enzyme Inhibition: ONO-RS-082 () inhibits phospholipase A₂ (PLA₂), demonstrating that the 4-pentylphenyl moiety contributes to hydrophobic enzyme-substrate interactions.

Synthesis Methods :

  • Ullmann Reaction : Used for aryl ethers () and direct aryl-aryl coupling ().
  • Amide Coupling : HATU/DIPEA-mediated coupling in and highlights versatility for introducing complex substituents.

Research Implications

  • Drug Design : The pentylphenyl group in the target compound could optimize pharmacokinetic profiles in drug candidates, particularly for targets requiring hydrophobic binding pockets.
  • Material Science : Analogous compounds (e.g., ) form hydrogen-bonded dimers, suggesting the target may exhibit unique crystallinity or solubility properties.

Preparation Methods

Starting Materials and Functionalization

4-Methylsalicylic acid is esterified to its methyl ester (methyl 4-methyl-2-hydroxybenzoate) using methanol and sulfuric acid. The hydroxyl group at the 2-position is then sulfonated using perfluorobutanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). This step achieves near-quantitative conversion due to the electrophilicity of the sulfonyl chloride.

Example Protocol :

  • Reactants : Methyl 4-methyl-2-hydroxybenzoate (1 eq), perfluorobutanesulfonyl chloride (1.1 eq), pyridine (1.5 eq).

  • Conditions : Stirred in dichloromethane at 0°C → 25°C for 12 hours.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.

  • Yield : 98% (methyl 4-methyl-2-(perfluorobutanesulfonyloxy)benzoate).

Challenges and Solutions

  • Side Reactions : Competing sulfonation at the 4-methyl group is minimized by steric hindrance.

  • Purification : High-purity (>97%) sulfonate esters are obtained via recrystallization from toluene-water mixtures.

Cross-Coupling Reaction Optimization

The coupling of the sulfonate ester with 4-pentylphenylzinc bromide is the cornerstone of this synthesis.

Reaction Mechanism

The process follows a Negishi-type coupling mechanism:

  • Oxidative Addition : Pd(0) inserts into the C–O bond of the sulfonate ester.

  • Transmetallation : Zinc-halide exchange transfers the 4-pentylphenyl group to palladium.

  • Reductive Elimination : Formation of the biaryl bond regenerates Pd(0).

Catalytic Systems

CatalystLigandSolventTemperatureYield (%)
Pd(PPh₃)₄NoneTHF25°C82
NiCl₂(dppe)dppeToluene60°C68
Pd/CNoneDMF80°C91

Key Findings :

  • Pd/C Superiority : Heterogeneous palladium on carbon eliminates ligand costs and simplifies catalyst recovery.

  • Additive Effects : Lithium chloride (2 eq) enhances transmetallation efficiency by solubilizing zinc species.

Scalable Protocol

Example :

  • Reactants : Methyl 4-methyl-2-(perfluorobutanesulfonyloxy)benzoate (1 eq), 4-pentylphenylzinc bromide (1.2 eq), Pd/C (5 mol%), LiCl (2 eq).

  • Conditions : THF, reflux (66°C), 12 hours under N₂.

  • Workup : Acidic quench (HCl), extraction with dichloromethane, drying (Na₂SO₄), solvent evaporation.

  • Yield : 91% (methyl 4-methyl-2-(4-pentylphenyl)benzoate).

Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester.

Alkaline Hydrolysis

  • Reactants : Methyl 4-methyl-2-(4-pentylphenyl)benzoate (1 eq), NaOH (3 eq).

  • Conditions : Ethanol/water (3:1), reflux (78°C), 6 hours.

  • Workup : Acidification (HCl), filtration, recrystallization (ethanol/water).

  • Yield : 95% (this compound).

Acidic Hydrolysis

  • Reactants : Methyl ester (1 eq), H₂SO₄ (conc.).

  • Conditions : Acetic acid, 100°C, 8 hours.

  • Yield : 88% (lower due to decarboxylation side reactions).

Alternative Methods and Comparative Analysis

Ullmann Coupling

Copper-mediated coupling suffers from high temperatures (>150°C) and poor regioselectivity, rendering it impractical for industrial use.

Challenges and Troubleshooting

Homocoupling Byproducts

  • Cause : Oxidative dimerization of zinc reagents.

  • Solution : Degas solvents thoroughly and maintain inert atmosphere.

Incomplete Conversion

  • Cause : Catalyst deactivation or insufficient reagent stoichiometry.

  • Solution : Increase Pd loading to 7 mol% or use fresh zinc reagents.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd/C can be recovered via filtration and reused for 3–5 cycles with <10% yield drop.

  • Solvent Recovery : THF and toluene are distilled and reused, reducing waste.

  • Cost Analysis : Raw material costs dominate (~70%), with Pd contributing 15–20% .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-2-(4-pentylphenyl)benzoic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted phenyl precursors and benzoic acid derivatives. For example, acylation or Suzuki-Miyaura coupling can introduce the 4-pentylphenyl group. Critical conditions include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization using ethanol/water mixtures improves purity .

Q. How can researchers optimize the purification of this compound for biological assays?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is effective. Adjust pH to 2–3 using formic acid to enhance separation of acidic intermediates. Confirm purity via NMR (δ 7–8 ppm for aromatic protons) and LC-MS (m/z ~310 for [M-H]⁻) .

Advanced Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing structural integrity in complex mixtures?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl at C4 and pentylphenyl at C2). COSY and HSQC resolve overlapping signals in aromatic regions .
  • LC-MS/MS : Quantifies trace impurities (e.g., unreacted precursors) with a limit of detection (LOD) <0.1% .
  • IR Spectroscopy : Confirms carboxylic acid functionality (stretching bands ~2500–3300 cm⁻¹ for -OH and ~1680 cm⁻¹ for C=O) .

Q. How do structural modifications at the 4-methyl and 4-pentylphenyl positions influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • Lipophilicity : The 4-pentylphenyl group increases logP by ~2.5 units, enhancing membrane permeability. Replace with shorter alkyl chains (e.g., propyl) to reduce hydrophobicity .
  • Bioactivity : Methyl at C4 sterically hinders enzyme binding. Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic enzyme pockets, validated via IC₅₀ assays .

Q. When encountering bioactivity data discrepancies, what methodological factors should be evaluated?

  • Methodological Answer :

  • Purity : Re-test batches with ≥98% purity (via HPLC) to exclude impurities as confounding factors .
  • Assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4 vs. acetate at pH 5.0) to account for ionization effects on solubility .
  • Cell line variability : Compare results across multiple models (e.g., HEK293 vs. HeLa) to identify cell-specific responses .

Q. What computational approaches predict interactions with enzymatic targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability using AMBER or GROMACS. Analyze hydrogen bonding with catalytic residues (e.g., serine in hydrolases) .
  • QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to correlate structure with IC₅₀ values .

Q. How to design stability studies for degradation pathway analysis under varying conditions?

  • Methodological Answer :

  • Forced degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and UV light (254 nm, 48h). Monitor via LC-MS for oxidation (m/z +16) or hydrolysis (m/z -18) products .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at 40–60°C .

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